(3S)-3-fluoropyrrolidine-1-carbonyl chloride
Description
(3S)-3-Fluoropyrrolidine-1-carbonyl chloride (C₅H₇ClFNO, molecular weight ~151.5 g/mol) is a chiral pyrrolidine derivative characterized by a fluorine atom at the 3-position and a reactive carbonyl chloride group at the 1-position. The (3S) stereochemistry imparts distinct three-dimensional geometry, influencing its interactions in biological systems and synthetic applications. This compound serves as a critical building block in medicinal chemistry, particularly for synthesizing amides or esters via nucleophilic acyl substitution. Its fluorine atom enhances metabolic stability and lipophilicity, while the carbonyl chloride group enables facile derivatization .
Properties
Molecular Formula |
C5H7ClFNO |
|---|---|
Molecular Weight |
151.56 g/mol |
IUPAC Name |
(3S)-3-fluoropyrrolidine-1-carbonyl chloride |
InChI |
InChI=1S/C5H7ClFNO/c6-5(9)8-2-1-4(7)3-8/h4H,1-3H2/t4-/m0/s1 |
InChI Key |
SMYWQARINBRFCC-BYPYZUCNSA-N |
Isomeric SMILES |
C1CN(C[C@H]1F)C(=O)Cl |
Canonical SMILES |
C1CN(CC1F)C(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Selectfluor, a fluorinating agent, to introduce the fluorine atom at the desired position . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure selective fluorination.
Industrial Production Methods
Industrial production of (3S)-3-fluoropyrrolidine-1-carbonyl chloride may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The carbonyl chloride group can be introduced using phosgene or other chlorinating agents under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-fluoropyrrolidine-1-carbonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form amides or esters.
Reduction Reactions: The carbonyl chloride group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The fluorinated pyrrolidine ring can undergo oxidation to form more complex fluorinated compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols), solvents (THF, dichloromethane), mild temperatures.
Reduction: Reducing agents (lithium aluminum hydride), solvents (ether), low temperatures.
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone), controlled temperatures.
Major Products
Amides and Esters: Formed from substitution reactions.
Alcohols: Formed from reduction reactions.
Oxidized Fluorinated Compounds: Formed from oxidation reactions.
Scientific Research Applications
(3S)-3-fluoropyrrolidine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a fluorinated probe in biological studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-fluoropyrrolidine-1-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The carbonyl chloride group can react with nucleophilic residues in the target, leading to covalent modification and inhibition of the target’s activity.
Comparison with Similar Compounds
Key Observations :
- Reactivity : The carbonyl chloride group in the target compound is more reactive toward nucleophiles (e.g., amines, alcohols) compared to carboxylic acids or aldehydes in other derivatives. This makes it superior for rapid derivatization .
- Solubility : Hydrochloride salts (e.g., (3S)-3-(3-fluorophenyl)pyrrolidine hydrochloride) exhibit higher aqueous solubility than neutral carbonyl chlorides, which are typically moisture-sensitive .
- Steric and Electronic Effects : Trifluoromethyl groups (e.g., in compounds) increase lipophilicity and metabolic stability but may reduce conformational flexibility compared to single fluorine substituents .
2.2. Stereochemical and Pharmacological Impact
The (3S) configuration in the target compound ensures enantioselective interactions with biological targets, such as enzymes or receptors. In contrast, racemic mixtures (e.g., (±)-pyrrolidine derivatives in and ) often require chiral resolution to isolate the active enantiomer, adding complexity to drug development .
Biological Activity
(3S)-3-fluoropyrrolidine-1-carbonyl chloride is a fluorinated derivative of pyrrolidine characterized by its unique structure, which includes a fluorine atom at the 3-position and a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development and its reactivity profile, which suggests significant biological activity.
- Molecular Formula : C₅H₇ClFN
- Molecular Weight : Approximately 151.57 g/mol
- Structure : The presence of the carbonyl chloride group enhances its electrophilic character, making it reactive towards nucleophiles.
The mechanism of action of (3S)-3-fluoropyrrolidine-1-carbonyl chloride is primarily based on its reactivity with biological targets. The carbonyl chloride group can undergo nucleophilic substitution reactions, leading to the formation of amides or esters when reacted with amines or alcohols. This reactivity is crucial for its role as a building block in the synthesis of biologically active compounds.
Biological Activity
Research indicates that (3S)-3-fluoropyrrolidine-1-carbonyl chloride and its derivatives exhibit significant biological activity. Some key findings include:
- Enzyme Inhibition : Preliminary studies suggest that compounds derived from (3S)-3-fluoropyrrolidine-1-carbonyl chloride may act as inhibitors of specific enzymes involved in inflammatory pathways, indicating potential applications in treating conditions such as arthritis and other inflammatory diseases .
- Pharmacokinetic Properties : The incorporation of fluorine into the structure may enhance the pharmacokinetic properties of these compounds, improving their efficacy and bioavailability.
Case Studies and Research Findings
Several studies have explored the biological activity of (3S)-3-fluoropyrrolidine-1-carbonyl chloride:
- Inflammatory Disease Models : In vitro assays demonstrated that derivatives of this compound effectively inhibited inflammatory cytokine production in human cell lines, suggesting a mechanism for reducing inflammation .
- Anticancer Potential : Research has indicated that certain derivatives exhibit cytotoxic effects against cancer cell lines, highlighting their potential as anticancer agents .
Comparative Analysis with Related Compounds
To better understand the unique properties of (3S)-3-fluoropyrrolidine-1-carbonyl chloride, a comparison with structurally similar compounds is essential:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| (2R,3R)-3-fluoropyrrolidine-2-carboxylic acid | Hydroxyl group instead of carbonyl chloride | Different reactivity profile; potential for hydrogen bonding |
| (2S,3R)-3-fluoropyrrolidine-2-carboxylic acid | Opposite stereochemistry | May exhibit different pharmacological properties |
| (2R,5S)-5-fluoropentanoic acid | Longer carbon chain with fluorine | Distinct metabolic pathways compared to pyrrolidine derivatives |
This table underscores how variations in structure influence biological activity and pharmacological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
